
3-Chlorobenzyl chloride
Description
3-Chlorobenzyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2 and its molecular weight is 161.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76577. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Chemical Reactions Analysis
Reaction with Water (Hydrolysis)
3-Chlorobenzyl chloride reacts slowly with water, leading to the formation of hydrochloric acid (HCl). The general reaction is :
Cross-Coupling Reactions
This compound can be used in cross-coupling reactions with aryl bromides in the presence of zinc dust . For example, it reacts with ethyl 4-bromobenzoate to produce ethyl 4-(3-chlorobenzyl)benzoate :
Table 1: Cross-coupling reaction of this compound with ethyl 4-bromobenzoate
Reactant 1 | Reactant 2 | Reagent | Product | Yield |
---|---|---|---|---|
This compound | Ethyl 4-bromobenzoate | Zinc dust | Ethyl 4-(3-chlorobenzyl)benzoate | 96% |
Chlorination Reactions
Various methods exist for chlorinating benzylic C-H bonds to synthesize benzyl chlorides . N-chlorosuccinimide can be used as a safe chlorine source with a photocatalyst to achieve benzylic C-H bond chlorination under visible light irradiation .
Reaction with Atomic Chlorine
Research indicates that atomic chlorine in the gas phase can penetrate liquid benzyl alcohol, leading to the formation of hydrochloric acid, which further transforms the benzyl alcohol. Products of this reaction include dichloromethyl benzene, 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, and benzyl chloride .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-chlorobenzyl chloride, and how can reaction conditions be optimized?
this compound is typically synthesized via chlorination of 3-chlorotoluene under controlled conditions. Key steps include:
- Chlorination : Use of chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of radical initiators (e.g., UV light or peroxides) to achieve selective benzylic chlorination.
- Purification : Distillation under reduced pressure to isolate the product from isomers (e.g., 2- or 4-chlorobenzyl chloride) .
Optimization : Reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of 3-chlorotoluene to chlorinating agent) are critical to minimize byproducts like polychlorinated derivatives. Yield improvements (>80%) are achievable using catalytic FeCl₃ .**
Q. How can researchers safely handle this compound in laboratory settings?
- Storage : Keep in sealed, dark glass containers at 0–6°C to prevent hydrolysis and degradation .
- Safety Protocols : Use fume hoods, nitrile gloves, and goggles. Avoid skin contact due to its lachrymatory and skin-irritating properties .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .
Q. What analytical methods are recommended for confirming the purity and structure of this compound?
- GC-MS : To assess purity (>98%) and detect trace isomers .
- ¹H/¹³C NMR : Characteristic peaks include δ 4.6 ppm (singlet for benzylic CH₂Cl) and δ 7.2–7.4 ppm (aromatic protons) .
- FT-IR : Absorbance at 680 cm⁻¹ (C-Cl stretch) and 1260 cm⁻¹ (CH₂Cl bend) .
Advanced Research Questions
Q. How can this compound be used in cross-coupling reactions to synthesize bioactive compounds?
this compound serves as an electrophilic partner in Pd-catalyzed couplings :
- Buchwald-Hartwig Amination : React with aryl amines to form benzylamine derivatives (e.g., inhibitors of TNF-α or IL-6) .
- Suzuki-Miyaura Coupling : Combine with boronic acids to generate biphenyl scaffolds for drug discovery .
Example : In a 2024 study, it was used with zinc dust and a Pd catalyst to synthesize a thalidomide analog with enhanced anti-inflammatory activity .
Q. What strategies resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields (e.g., 63–80%) arise from:
- Isomer Separation : Incomplete distillation or chromatography leads to underestimated yields. Use high-resolution GC or HPLC for accurate quantification .
- Side Reactions : Over-chlorination can occur if reaction times exceed 6 hours. Monitor via TLC or in situ IR spectroscopy .
Q. How does this compound participate in the design of enzyme inhibitors?
Its reactivity enables:
- Covalent Inhibition : The benzylic chloride reacts with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. For example, derivatives of 3-chloro-N-(3-chlorobenzyl)aniline show inhibitory activity against bacterial MurA enzymes .
- Prodrug Synthesis : Hydrolyzable chloride groups facilitate controlled drug release in physiological conditions .
Q. Methodological Challenges and Solutions
Q. How to troubleshoot low yields in benzylic chlorination reactions?
Q. What are the best practices for characterizing reactive intermediates in this compound-based syntheses?
- Trapping Intermediates : Use nucleophiles (e.g., DMSO) to stabilize transient species for NMR analysis .
- Computational Modeling : DFT studies predict reaction pathways and transition states, aiding in mechanistic validation .
Q. Safety and Regulatory Considerations
Q. What are the environmental and regulatory implications of using this compound?
- EPA Compliance : Classified as a hazardous air pollutant (HAP); emissions must comply with Title III regulations .
- Waste Disposal : Hydrolysis with NaOH generates less toxic 3-chlorobenzoic acid, which can be incinerated .
Q. Advanced Applications in Materials Science
Q. How is this compound utilized in polymer functionalization?
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRAFHHXYIQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057786 | |
Record name | alpha,3-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-20-2 | |
Record name | 3-Chlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | m,alpha-Dichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76577 | |
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Record name | Benzene, 1-chloro-3-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha,3-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,3-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | M,ALPHA-DICHLOROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXH4Y96Y2L | |
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